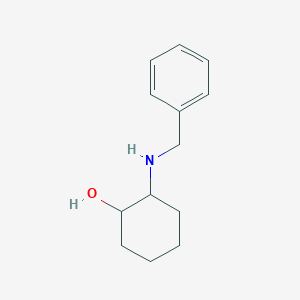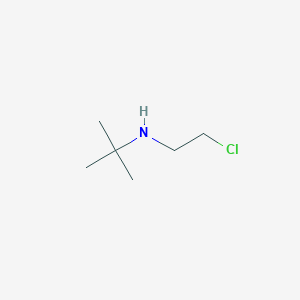
2,4-dioxo-3-(2-phenylethyl)-N-(3-piperidin-1-ylpropyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dioxo-3-(2-phenylethyl)-N-(3-piperidin-1-ylpropyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H30N4O3 and its molecular weight is 434.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Drug Metabolism and Pharmacokinetics
One potential application area for complex chemical compounds like the one mentioned is in the study of drug metabolism and pharmacokinetics. For example, the disposition and metabolism of orexin receptor antagonists have been studied to understand their elimination pathways and metabolite profiles in humans (Renzulli et al., 2011). These studies are crucial for developing new drugs, as they provide insights into how drugs are processed by the body, the duration of their action, and their safety profiles.
Receptor Interaction Studies
Another area of application is in receptor interaction studies. Complex molecules can be designed to interact with specific receptors in the body, influencing physiological processes. For example, studies on compounds like almorexant, a dual orexin receptor antagonist, have explored its sleep-promoting properties by inhibiting orexin receptors, which play a crucial role in wakefulness and arousal (Dingemanse et al., 2013). Understanding how complex molecules interact with specific receptors can lead to the development of targeted therapies for various conditions.
Neurological Applications
Compounds with specific chemical structures have also been studied for their effects on neurological conditions. For example, the chronic effects of certain analogs related to meperidine have been linked to parkinsonism, highlighting the potential neurotoxic effects of specific compounds and their metabolites on the nervous system (Langston et al., 1983). This area of research is crucial for understanding the pathological mechanisms of neurological diseases and for developing safer pharmaceutical agents.
特性
IUPAC Name |
2,4-dioxo-3-(2-phenylethyl)-N-(3-piperidin-1-ylpropyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c30-23(26-13-7-16-28-14-5-2-6-15-28)20-10-11-21-22(18-20)27-25(32)29(24(21)31)17-12-19-8-3-1-4-9-19/h1,3-4,8-11,18H,2,5-7,12-17H2,(H,26,30)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVMTNHPFYTUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2473506.png)


![(3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-amine;hydrochloride](/img/structure/B2473513.png)
![2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473514.png)






